5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Description

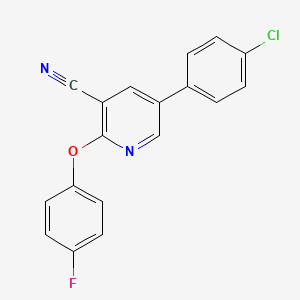

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a halogenated pyridine derivative featuring a pyridine core substituted with a 4-chlorophenyl group at position 5, a 4-fluorophenoxy group at position 2, and a cyano (-CN) group at position 2. The electron-withdrawing chlorine and fluorine substituents, combined with the cyano group, influence its electronic properties, solubility, and reactivity, making it a candidate for further functionalization or biological evaluation .

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN2O/c19-15-3-1-12(2-4-15)14-9-13(10-21)18(22-11-14)23-17-7-5-16(20)6-8-17/h1-9,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVALXXZXBAXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)OC3=CC=C(C=C3)F)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Substitution Reactions: The chlorophenyl and fluorophenoxy groups are introduced via nucleophilic aromatic substitution reactions.

Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorophenyl or fluorophenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Antineoplastic Activity

One of the most significant applications of this compound is its potential as an antineoplastic agent. Research indicates that it acts as a selective inhibitor of specific kinases involved in cancer signaling pathways, particularly the B-Raf kinase, which is often mutated in various cancers, including melanoma. The inhibition of B-Raf can lead to reduced tumor growth and proliferation, making this compound a candidate for targeted cancer therapy .

Neuroprotective Effects

Preliminary studies suggest that 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile may offer neuroprotective effects. By modulating pathways involved in neuroinflammation and oxidative stress, it could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This application is still under investigation, but initial findings are promising .

Case Study 1: Cancer Treatment

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a chemotherapeutic agent. The study also highlighted its selectivity towards B-Raf(V600E) mutations, which are prevalent in melanoma patients .

Case Study 2: Neuroprotection

Another study explored the neuroprotective properties of this compound using animal models of neurodegeneration. Results showed that treatment with the compound led to improved cognitive function and reduced markers of oxidative stress compared to control groups. This suggests that it may have therapeutic potential for conditions characterized by neuroinflammation .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with structurally analogous pyridine derivatives to highlight substituent effects and properties.

Key Findings

Substituent Effects on Electronic Properties: The target compound exhibits strong electron deficiency due to the combined effects of the 4-fluorophenoxy and cyano groups, which may enhance its reactivity in cross-coupling reactions compared to analogs like YB-4498 (methoxy-substituted) .

Synthetic Accessibility: The 4-fluorophenoxy group in the target compound likely requires nucleophilic aromatic substitution under controlled conditions, whereas methoxy groups (e.g., YB-4498) are introduced via simpler alkylation . The dihydropyridine analog involves a different synthetic route (e.g., Hantzsch synthesis), emphasizing the role of ring saturation in altering reactivity and stability.

Biological Relevance: While none of the cited compounds directly reference biological data, structural analogs with trifluoromethyl or dichlorophenoxy groups (e.g., 338963-47-6 ) are often explored for antimicrobial or antiviral activity due to their enhanced hydrophobic interactions.

Crystallographic and Structural Validation: Tools like SHELX and ORTEP-3 are critical for validating the stereochemistry and packing of such halogenated pyridines. The target compound’s planar pyridine core contrasts with the non-aromatic dihydropyridine analog , which may adopt a boat conformation.

Data Table: Physicochemical Properties

Biological Activity

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting data in tabular form for clarity.

- Molecular Formula : C15H11ClFNO

- Molecular Weight : 275.71 g/mol

- CAS Number : 1356110-50-3

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.6 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 8.9 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's activity was attributed to its ability to induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial metabolism, thereby disrupting their growth.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

- Interaction with DNA : Preliminary studies suggest that it may interact with DNA or RNA, affecting replication and transcription processes.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of pyridine derivatives found that modifications at the phenyl ring significantly enhanced antibacterial activity. The presence of halogen substituents like chlorine and fluorine was crucial for this enhancement .

- Anticancer Potential : Research on various derivatives of pyridine compounds indicated that structural modifications could lead to improved anticancer activity. The introduction of electron-withdrawing groups such as fluorine enhanced the cytotoxic effects against breast cancer cells .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what catalysts or solvents are typically employed?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Condensation reactions : Combining halogenated precursors (e.g., 4-chlorophenyl or 4-fluorophenoxy derivatives) with pyridine intermediates.

- Cyclization : Using catalysts like palladium (e.g., Pd(OAc)₂) or copper (e.g., CuI) to form the pyridine core .

- Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) or toluene are preferred for their ability to stabilize intermediates and enhance reaction yields .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Basic: How is the crystal structure of this compound determined, and what are the key crystallographic parameters?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : A Bruker Kappa APEXII diffractometer (monochromatic Mo-Kα radiation, λ = 0.71073 Å) .

- Key parameters : Monoclinic space group (e.g., P2₁/n), unit cell dimensions (a = 9.52 Å, b = 13.88 Å, c = 12.11 Å), and β angle (~97.8°) .

- Validation : R-factor refinement (<0.05) and Hirshfeld surface analysis to confirm molecular packing .

Basic: What spectroscopic techniques are used for structural characterization beyond crystallography?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 341.05 [M+H]⁺) .

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Screens against targets like phosphodiesterases or kinases using AutoDock Vina, referencing PubChem’s 3D conformers .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

Advanced: What strategies resolve contradictions in biological activity data across assays?

Methodological Answer:

- Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate assay sensitivity .

- Receptor profiling : Compare binding affinities using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Metabolic stability tests : Liver microsome assays identify pharmacokinetic variability .

Advanced: How can reaction conditions be optimized for scalability without compromising yield?

Methodological Answer:

- Design of Experiments (DoE) : Uses factorial designs to test variables (temperature, catalyst loading) .

- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization) .

- In-line analytics : PAT (Process Analytical Technology) tools like FT-IR monitors intermediate formation .

Basic: What are the compound’s key structural analogs, and how do their bioactivities differ?

Methodological Answer:

- Analog 1 : 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile (antifungal activity via CYP51 inhibition) .

- Analog 2 : 3-((4-Chlorophenyl)thio)-5-(trifluoromethyl)picolinonitrile (enhanced PDE4 inhibition due to thioether group) .

- Comparison : Fluorophenoxy vs. trifluoromethyl groups alter lipophilicity (logP) and target selectivity .

Advanced: What environmental and safety considerations are critical during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.